molecular formula C14H9N3 B11882807 Indolizino[2,3-F]quinoxaline CAS No. 959619-25-1

Indolizino[2,3-F]quinoxaline

Cat. No.: B11882807
CAS No.: 959619-25-1
M. Wt: 219.24 g/mol
InChI Key: MUULXRAPGWXZOV-UHFFFAOYSA-N
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Description

Indolizino[2,3-F]quinoxaline is a heterocyclic compound that features a fused ring system combining indolizine and quinoxaline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse biological activities and chemical reactivity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizino[2,3-F]quinoxaline typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization under acidic conditions . Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also employed to construct the this compound framework .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of microwave irradiation and nanoparticle catalysts has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Indolizino[2,3-F]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce amino derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Indolizino[2,3-F]quinoxaline is unique due to its fused ring system, which combines the properties of both indolizine and quinoxaline. This structural feature enhances its stability, reactivity, and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

959619-25-1

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

indolizino[2,3-f]quinoxaline

InChI

InChI=1S/C14H9N3/c1-2-8-17-10(3-1)9-11-13(17)5-4-12-14(11)16-7-6-15-12/h1-9H

InChI Key

MUULXRAPGWXZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(N2C=C1)C=CC4=NC=CN=C43

Origin of Product

United States

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